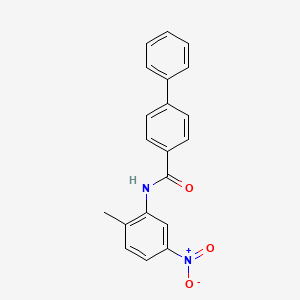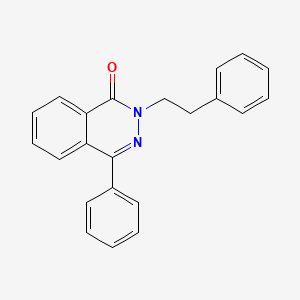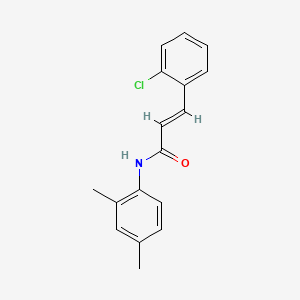![molecular formula C22H28N4O2 B5548175 1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)
1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related imidazole and pyridine derivatives typically involves multi-step reactions, including cyclo condensations, microwave-assisted reactions, and catalytic processes. For example, a study by Rajkumar et al. (2014) describes the synthesis of novel imidazole derivatives through a cyclo condensation reaction using SO₄²⁻/Y₂O₃ as a catalyst in ethanol, showcasing a method that might be applicable or analogous to the synthesis of the requested compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using various spectroscopic methods. For instance, Lv et al. (2017) employed IR, ¹H and ¹³C NMR, and mass spectral studies to characterize imidazo[1,2-a]pyridine-3-carboxamide derivatives, providing a foundation for understanding the structural aspects of related compounds (Lv et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cycloadditions, oxidative conditions, and the use of various catalysts to achieve desired transformations. Rao et al. (2017) discuss a Cu-catalyzed synthesis of imidazo[1,2-a]pyridines under aerobic oxidative conditions, highlighting the chemical reactivity and potential transformations applicable to related structures (Rao, Mai, & Song, 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their handling and application in various fields. Katritzky et al. (2000) provided insights into the synthesis and physical properties of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles, which could shed light on the behavior of similar compounds under different conditions (Katritzky, Qiu, He, & Yang, 2000).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group transformations, is essential for the application and further modification of these compounds. The work by Sircar et al. (1987) on the synthesis and inotropic activity of related pyridinones provides valuable information on the chemical behavior and potential utility of similar molecules (Sircar, Duell, Bristol, Weishaar, & Evans, 1987).
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research on compounds structurally related to "1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone" often focuses on understanding their metabolism and pharmacokinetics. For instance, studies on L-735,524, a potent HIV-1 protease inhibitor, detail the metabolic pathways and the identification of significant metabolites in human urine. These findings are crucial for predicting drug interactions and optimizing therapeutic efficacy (Balani et al., 1995).
Cardiovascular Effects
Research also explores the cardiovascular effects of related compounds. For example, AR-L 115 BS, studied for its influence on hemodynamic parameters in patients with acute myocardial infarction, demonstrates significant clinical potential by improving cardiac output and reducing preload on the heart (Nebel et al., 1981).
Neurological Impact
Compounds with structural similarities have been evaluated for their neurological impact. A notable example includes the study of MPTP, a neurotoxin that induces parkinsonism, highlighting the importance of structural considerations in drug development to avoid adverse neurological outcomes (Langston et al., 1983).
Toxicological Studies
Toxicological evaluations, such as those conducted on imidacloprid, offer insights into the potential risks associated with chemical exposure. These studies help in understanding the safety profile of compounds and guide regulatory decisions to ensure public health protection (Shadnia & Moghaddam, 2008).
Environmental and Health Implications
Research extends to assessing environmental exposure and health implications of related compounds. Investigations into the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating a normal diet versus inpatients receiving parenteral alimentation shed light on dietary risks and the need for monitoring exposure to potentially harmful compounds (Ushiyama et al., 1991).
Mécanisme D'action
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-24-13-10-23-22(24)18-8-11-25(12-9-18)21(28)16-26-15-19(14-20(26)27)17-6-4-3-5-7-17/h3-7,10,13,18-19H,2,8-9,11-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBBOFDWAALECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)CN3CC(CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)



![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)
![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)
![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)
![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)
